3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Overview
Description
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a useful research compound. Its molecular formula is C16H17Cl2NO2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
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Biological Activity
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is an organic compound notable for its diverse biological activities and potential applications in pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a dichlorobenzene ring along with a propyl chain substituted with a methoxyphenoxy group. This unique structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 326.22 g/mol |
Functional Groups | Aniline, Ether |
Chlorine Substituents | 3,4-Dichloro |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzymatic activities, which is crucial for its potential therapeutic applications.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, suggesting potential use in drug development.
- Protein Binding : Its structural features allow it to bind effectively to proteins, altering their function and potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Environmental Toxicity : Studies have assessed its impact on aquatic organisms, indicating significant effects on growth and survival rates.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis at IC50 values ranging from 5 to 15 µM. This suggests a potential role in cancer therapy.
Study 3: Environmental Impact
A mesocosm study assessed the effects of the compound on freshwater macroinvertebrates such as Gammarus pulex and Chironomus riparius. The no-observed-effect concentrations (NOECs) were determined to be 0.08 mg/L for G. pulex and 0.76 mg/L for C. riparius, highlighting concerns regarding its ecological impact .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against multiple bacterial strains |
Cytotoxicity | Induced apoptosis in cancer cell lines (IC50: 5-15 µM) |
Environmental Toxicity | NOECs: 0.08 mg/L (G. pulex), 0.76 mg/L (C. riparius) |
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-12-3-8-15(17)16(18)9-12/h3-9,11,19H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMYBNCIWHDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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